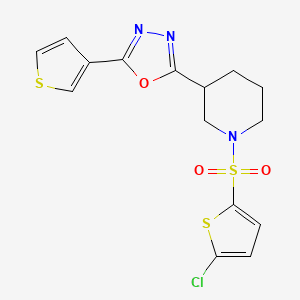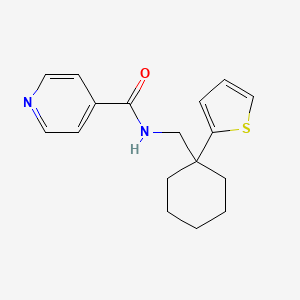
N-((1-(噻吩-2-基)环己基)甲基)异烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide is a compound that features a thiophene ring, a cyclohexyl group, and an isonicotinamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
科学研究应用
N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
Target of Action
Thiophene-based analogs, which this compound is a part of, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s known that thiophene-based analogs can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene-based analogs are known to be involved in a variety of biological pathways due to their diverse biological effects .
Result of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects, suggesting that they can have multiple molecular and cellular effects .
生化分析
Biochemical Properties
N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have fungicidal activities
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have promising fungicidal activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide typically involves the coupling of thiophene derivatives with cyclohexylmethylamine and isonicotinic acid. One common method is the Suzuki–Miyaura coupling, which uses palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds . The reaction conditions often involve the use of boron reagents, such as organotrifluoroborate salts, under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the cyclohexyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the isonicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or isonicotinamide moieties.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Nicotinamide derivatives: Compounds like nicotinamide adenine dinucleotide (NAD), which play crucial roles in biological processes.
Uniqueness
N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide is unique due to its combination of a thiophene ring, a cyclohexyl group, and an isonicotinamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[(1-thiophen-2-ylcyclohexyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(14-6-10-18-11-7-14)19-13-17(8-2-1-3-9-17)15-5-4-12-21-15/h4-7,10-12H,1-3,8-9,13H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQGWCZPDNBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=NC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
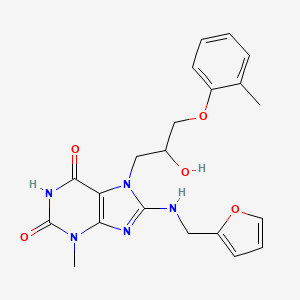


![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2412073.png)
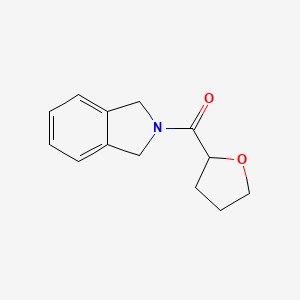
![Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2412075.png)
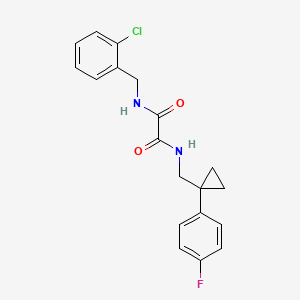

![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412079.png)
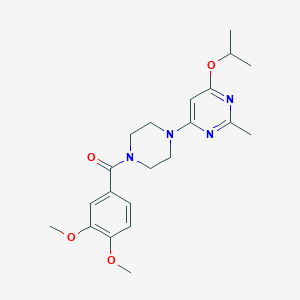
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2412081.png)
![3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2412082.png)
